

# Early-phase clinical trial results for Ubrogepant

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Ubrogepant |           |
| Cat. No.:            | B612305    | Get Quote |

An In-depth Technical Guide to Early-Phase Clinical Trial Results for **Ubrogepant** 

### Introduction

**Ubrogepant** is an orally administered small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist, also known as a "gepant," approved for the acute treatment of migraine with or without aura in adults.[1][2] The development of **ubrogepant** marked a significant advancement in migraine therapy, targeting the CGRP signaling pathway, which is fundamentally involved in the pathophysiology of migraine.[1][3] This technical guide provides a comprehensive overview of the early-phase clinical trial data for **ubrogepant**, focusing on its mechanism of action, pharmacokinetics, and the efficacy and safety results from Phase 1 and Phase 2 studies. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

### **Mechanism of Action**

During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation and transmission of pain signals.[1] **Ubrogepant** exerts its therapeutic effect by competitively blocking the CGRP receptor, thereby inhibiting the downstream signaling cascade responsible for migraine pain. Specifically, CGRP binding to its receptor—a complex of the calcitonin-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1)—activates adenylate cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP). **Ubrogepant** prevents CGRP from binding to this receptor, thus blocking the generation of cAMP and interrupting the pain signaling pathway.





Click to download full resolution via product page

Figure 1: Ubrogepant's Mechanism of Action on the CGRP Receptor.



## **Pharmacokinetics**

Early-phase studies established the pharmacokinetic (PK) profile of **ubrogepant**. It is rapidly absorbed after oral administration, with pharmacologically active concentrations reached quickly. The PK properties are dose-proportional over a range of 1 to 400 mg.

Table 1: Single-Dose Pharmacokinetic Parameters of **Ubrogepant** (100 mg)

| Parameter                           | Value            | Reference |
|-------------------------------------|------------------|-----------|
| Tmax (Time to Peak Concentration)   | ~1.5 - 1.7 hours |           |
| Cmax (Peak Plasma<br>Concentration) | ~274 ng/mL       |           |
| AUC (Area Under the Curve)          | ~1249 ng·h/mL    |           |
| t1/2 (Elimination Half-Life)        | 5 - 7 hours      |           |
| Protein Binding                     | ~87%             |           |

| Primary Metabolism | CYP3A4-mediated oxidation | |

Note: Consumption of a high-fat meal delays Tmax by approximately 2 hours and reduces Cmax by 22%, with no significant change in AUC.

A Phase 1, open-label trial was conducted to assess the pharmacokinetics and safety of a single 100 mg dose of **ubrogepant** in participants with mild, moderate, or severe hepatic impairment compared to healthy matched controls. The results showed that as the severity of hepatic impairment increased, so did the systemic exposure to **ubrogepant**.

Table 2: Phase 1 Study: Effect of Hepatic Impairment on **Ubrogepant** (100 mg) Pharmacokinetics



| Hepatic Function<br>Group | Change in AUC vs.<br>Normal | Change in Cmax<br>vs. Normal | Reference |
|---------------------------|-----------------------------|------------------------------|-----------|
| Mild Impairment           | +7%                         | +1%                          |           |
| Moderate Impairment       | +52%                        | +18%                         |           |

| Severe Impairment | +115% | +26% | |

Based on these findings, a dose adjustment to 50 mg is recommended for patients with severe hepatic impairment.

# **Early-Phase Efficacy and Safety**

The efficacy of **ubrogepant** was evaluated in a Phase IIb, multicenter, randomized, double-blind, placebo-controlled, dose-ranging trial. This pivotal study assessed the efficacy and tolerability of various doses for the acute treatment of a single migraine attack.

Experimental Protocol: Phase IIb Dose-Finding Study

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  Participants were randomized in a 1:1 ratio to receive **ubrogepant** at doses of 1 mg, 10 mg, 25 mg, 50 mg, 100 mg, or a matching placebo to treat one qualifying migraine attack.
- Study Population: The study enrolled 834 adult participants with a history of migraine with or without aura.
- Intervention: Participants self-administered a single dose of the assigned study medication to treat a migraine attack of moderate to severe pain intensity.
- Co-Primary Endpoints: The co-primary efficacy endpoints were pain freedom at 2 hours postdose and headache response (reduction from moderate/severe pain to mild/no pain) at 2 hours post-dose.
- Key Efficacy Analysis: A logistic regression model was used to test for a dose-response trend for the 2-hour pain freedom endpoint.





Click to download full resolution via product page

Figure 2: Workflow of the Phase IIb Dose-Finding Clinical Trial.

The study demonstrated a positive dose-response trend for 2-hour pain freedom (p < 0.001). The 100 mg dose was found to be significantly superior to placebo for this endpoint.

Table 3: Key Efficacy Results from Phase IIb Study at 2 Hours Post-Dose



| Endpoint | Placebo<br>(n=113) | Ubrogepant<br>25 mg | Ubrogepant<br>50 mg | Ubrogepant<br>100 mg<br>(n=527<br>total) | Reference |
|----------|--------------------|---------------------|---------------------|------------------------------------------|-----------|
|----------|--------------------|---------------------|---------------------|------------------------------------------|-----------|

| Pain Freedom | 8.9% | Nominally Significant\* | Nominally Significant\* | 25.5% | |

\*Formal statistical testing was precluded for the 25 mg and 50 mg doses due to the prespecified multiplicity strategy after the 100 mg dose did not meet significance for the co-primary endpoint of 2-hour headache response.

The safety profile of **ubrogepant** in early trials was favorable. Overall, the incidence of adverse events was similar between the **ubrogepant** and placebo groups. The most common adverse events reported in later pivotal trials (ACHIEVE I & II), which confirmed the early findings, were nausea and somnolence/dizziness. Importantly, preclinical and clinical studies conducted for **ubrogepant** have shown no evidence of hepatotoxicity.

Table 4: Common Adverse Events (within 48 hours) from the Phase 3 ACHIEVE II Trial

| Adverse Event | Placebo<br>(n=499) | Ubrogepant 25<br>mg (n=478) | Ubrogepant 50<br>mg (n=488) | Reference |
|---------------|--------------------|-----------------------------|-----------------------------|-----------|
| Nausea        | 2.0%               | 2.5%                        | 2.0%                        |           |
| Dizziness     | 1.6%               | 2.1%                        | 1.4%                        |           |

| Somnolence | 1% | - | 3% vs 1% Placebo | |

# Conclusion

The early-phase clinical trials for **ubrogepant** successfully established its mechanism of action, pharmacokinetic profile, and an effective and well-tolerated dose range for the acute treatment of migraine. Phase 1 studies characterized its absorption, metabolism, and elimination, providing critical information for dosing recommendations, particularly in populations with hepatic impairment. The Phase IIb dose-finding study confirmed the drug's efficacy, demonstrating a clear dose-response for pain freedom at 2 hours and leading to the selection



of the 50 mg and 100 mg doses for further development. The favorable safety and tolerability profile observed in these early studies has been consistently demonstrated in subsequent large-scale trials, solidifying **ubrogepant**'s role as a valuable therapeutic option for patients with migraine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ubrogepant: Mechanism of action, clinical and translational science PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubrogepant: Mechanism of action, clinical and translational science PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Early-phase clinical trial results for Ubrogepant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612305#early-phase-clinical-trial-results-for-ubrogepant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com